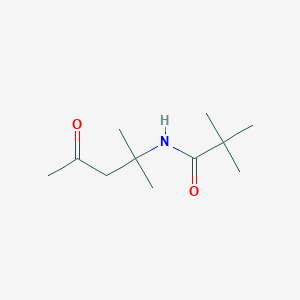
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide is a chemical compound with a complex structure that includes multiple methyl groups and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with 2-methyl-4-oxopentanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the required production volume, cost considerations, and the desired purity of the final product. Industrial production often employs advanced techniques such as distillation and crystallization to purify the compound.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a range of different compounds depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide include other amides and ketones with similar structural features. Examples include:
- N,N-Dimethylacetamide
- 2,2-Dimethylpropanamide
- 2-Methyl-4-oxopentanal
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness can result in different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
78371-16-1 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
2,2-dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-8(13)7-11(5,6)12-9(14)10(2,3)4/h7H2,1-6H3,(H,12,14) |
InChIキー |
RHGBLZOKFYDGFN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



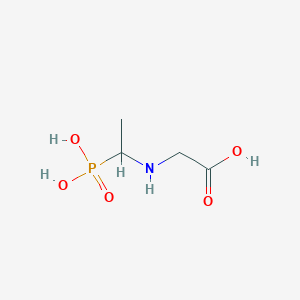
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
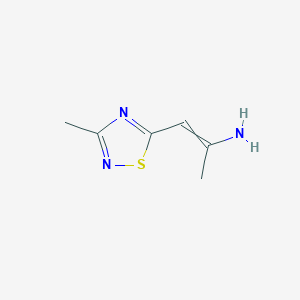


![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
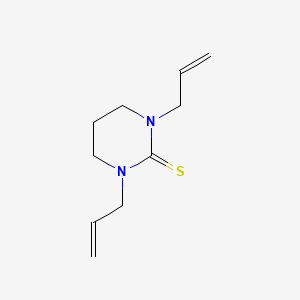
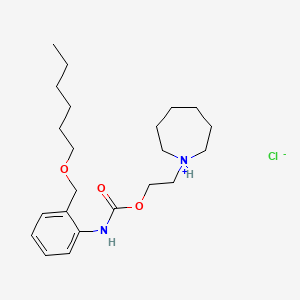

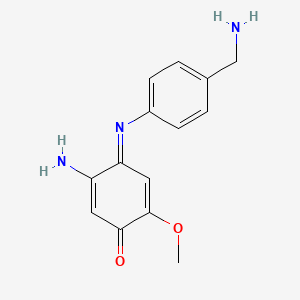
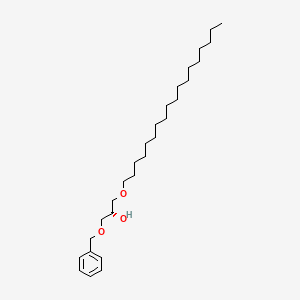
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
